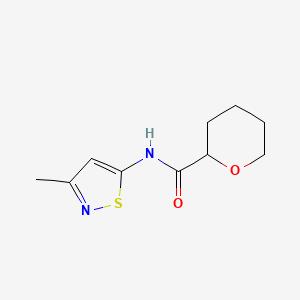

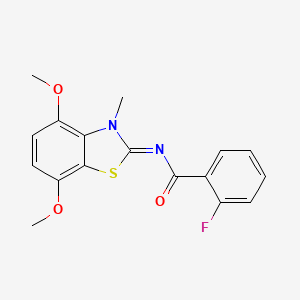

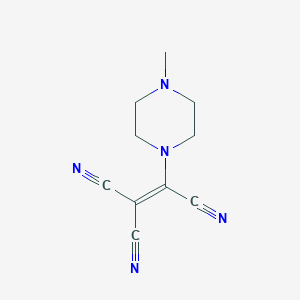

![molecular formula C18H12Cl2N2OS B2751801 2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide CAS No. 251096-71-6](/img/structure/B2751801.png)

2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide is a useful research compound. Its molecular formula is C18H12Cl2N2OS and its molecular weight is 375.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Supramolecular Structures

The compound 2-chloro-N-(nitrophenyl)nicotinamide and its isomers exhibit interesting supramolecular structures, which have implications in materials science and crystallography. For instance, molecules of 2-chloro-N-(2-nitrophenyl)nicotinamide are linked by hydrogen bonds into a chain of edge-fused rings, highlighting its potential in forming structured networks (de Souza et al., 2005).

Catalysis in Regeneration of Cofactors

Research shows that related compounds, such as chlorotris[diphenyl(m-sulphonatophenyl)phosphine]rhodium(I), can act as a catalyst in the thermal and photoinduced regeneration of natural nicotinamide adenine dinucleotide cofactors, a process crucial in enzymatic reactions and metabolic pathways (Willner et al., 1990).

Fluorescent Analog for Coenzyme Studies

Nicotinamide 1,N(6)-ethenoadenine dinucleotide, a fluorescent analog of nicotinamide adenine dinucleotide, provides a tool for studying enzymatic reactions and coenzyme interactions. Its fluorescence characteristics make it useful for spectroscopic analysis in biochemistry (Barrio et al., 1972).

Herbicidal Activity

Nicotinamide derivatives have shown potential in the development of herbicides. For example, some N-(arylmethoxy)-2-chloronicotinamides exhibit significant herbicidal activity, indicating the compound's potential in agricultural applications (Yu et al., 2021).

Supramolecular Hydrogen-Bonding Networks

In the field of coordination chemistry, nicotinamide and its derivatives contribute to the formation of supramolecular hydrogen-bonding networks. These networks are critical in understanding molecular interactions and developing new materials (Halaška et al., 2013).

Antimicrobial Studies

Research on sulfanilamide derivatives, which are structurally related to nicotinamides, has revealed insights into their antimicrobial properties. This can aid in developing new antibiotics or antifungal agents (Lahtinen et al., 2014).

Co-crystal Synthesis for Pharmaceutical Applications

The synthesis of co-crystals involving nicotinamide derivatives can lead to the development of novel pharmaceutical compounds with improved properties, such as enhanced stability and efficacy (Lemmerer et al., 2010).

Mécanisme D'action

Mode of Action

It is known that the compound belongs to the carboxamide class of fungicides . Carboxamides typically work by binding to the enzyme succinate dehydrogenase in mitochondria, inhibiting fungal respiration

Biochemical Pathways

As a carboxamide fungicide, it may interfere with the tricarboxylic acid (tca) cycle, given its potential inhibition of succinate dehydrogenase .

Propriétés

IUPAC Name |

2-chloro-N-[4-(2-chlorophenyl)sulfanylphenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2OS/c19-15-5-1-2-6-16(15)24-13-9-7-12(8-10-13)22-18(23)14-4-3-11-21-17(14)20/h1-11H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYLLCAQKRWUBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SC2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

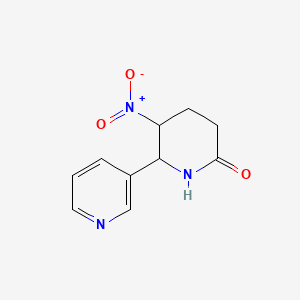

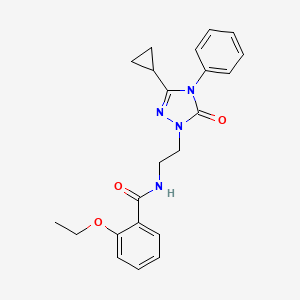

![2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2751734.png)

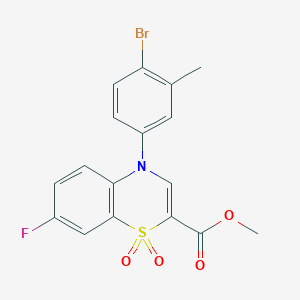

![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751736.png)

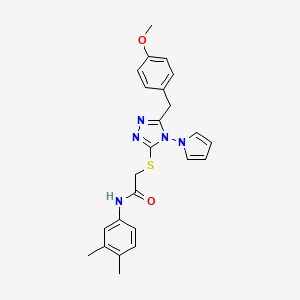

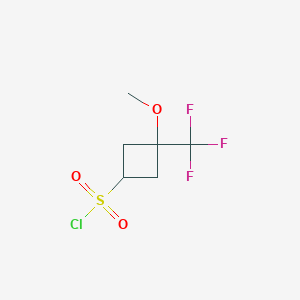

![Methyl 3-({[6-(4-methoxybenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2751738.png)